molecular formula C12H7ClN2O B1628713 2-(6-Chloropyridin-3-yl)benzo[d]oxazole CAS No. 54628-03-4

2-(6-Chloropyridin-3-yl)benzo[d]oxazole

Cat. No.: B1628713
CAS No.: 54628-03-4
M. Wt: 230.65 g/mol
InChI Key: XJWQTNSNYCTDNN-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)benzo[d]oxazole is an organic compound that features a benzoxazole ring fused with a chloropyridine moiety. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of both benzoxazole and chloropyridine rings imparts unique chemical and physical properties to the molecule.

Mechanism of Action

Target of Action

The primary target of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system of insects .

Mode of Action

Imidacloprid acts on the central nervous system of insects by interfering with the transmission of stimuli . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, Imidacloprid prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .

Biochemical Pathways

The biochemical pathways affected by Imidacloprid involve the disruption of the normal functioning of the insect’s nervous system . The blockage of the nicotinergic neuronal pathway leads to an accumulation of acetylcholine, an important neurotransmitter, resulting in constant nerve stimulation and eventual failure of the insect’s nervous system .

Pharmacokinetics

It is known that imidacloprid is a systemic insecticide, meaning it can be absorbed and distributed throughout a plant to protect it from pests .

Result of Action

The result of Imidacloprid’s action is the paralysis and eventual death of the insect . This is due to the overstimulation of the insect’s nervous system caused by the blockage of the nicotinergic neuronal pathway .

Action Environment

The action of Imidacloprid can be influenced by various environmental factors. For instance, its degradation is faster under direct sunlight and at higher soil moisture . Moreover, the formation of humic acid-Imidacloprid complexes can decrease the concentration of Imidacloprid in the water phase, further decreasing its adsorption on microplastics .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole can vary with different dosages in animal models. Studies have reported threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole within cells and tissues are complex processes that may involve various transporters or binding proteins. This compound may also influence its own localization or accumulation within cells .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)benzo[d]oxazole typically involves the coupling of a chloropyridine derivative with a benzoxazole precursor. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to form carbon-carbon bonds between the chloropyridine and benzoxazole rings . The reaction conditions often include the use of boronic acids or esters as coupling partners, along with bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the chloropyridine ring, potentially converting the chlorine atom to a different substituent.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)benzo[d]oxazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)benzo[d]oxazole is unique due to the combination of its benzoxazole and chloropyridine rings, which confer distinct chemical reactivity and physical properties. This dual-ring structure allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWQTNSNYCTDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594743
Record name 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54628-03-4
Record name 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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